8-Hydroxymethylguanosine

Descripción

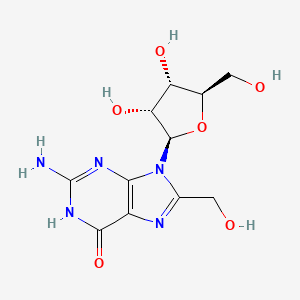

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N5O6 |

|---|---|

Peso molecular |

313.27 g/mol |

Nombre IUPAC |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1 |

Clave InChI |

PQGSVCVISXGQOL-KAFVXXCXSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of 8 Hydroxymethylguanosine Formation

Enzymatic Mechanisms of Hydroxylation in RNA

The enzymatic conversion of a methyl group to a hydroxymethyl group is a known biological process, most notably in the context of DNA modification by the Ten-Eleven Translocation (TET) family of enzymes. However, the direct enzymatic machinery responsible for the hydroxylation of 8-methylguanosine (B3263120) (m⁸G) to 8-Hydroxymethylguanosine within an RNA strand has not been definitively identified.

The prevailing hypothesis for the enzymatic formation of this compound centers on the post-transcriptional oxidation of an 8-methylguanosine residue already present in an RNA molecule. This model proposes a two-step process: initial methylation at the C8 position of guanosine (B1672433), followed by a subsequent hydroxylation of the newly added methyl group.

While the enzymes responsible for the initial methylation of guanosine at the C8 position in certain RNA species are known, the subsequent hydroxylation step to form this compound is less clear. It is speculated that an unknown hydroxylase, potentially with similarities to other nucleic acid modifying enzymes, catalyzes this reaction.

To date, no specific enzyme has been unequivocally identified and characterized as the catalyst for the conversion of 8-methylguanosine to this compound in RNA. The search for this elusive enzyme is an active area of research. Scientists are employing a range of biochemical and genetic approaches to screen for proteins that can bind to and modify m⁸G-containing RNA substrates. The characterization of such an enzyme would be a significant breakthrough in understanding the epitranscriptome.

Non-Enzymatic or Radical-Mediated Formation Pathways

Beyond enzymatic catalysis, it is plausible that this compound can be formed through non-enzymatic pathways, particularly through the action of reactive oxygen species (ROS). In this scenario, radical species, such as the hydroxyl radical (•OH), could attack the methyl group of 8-methylguanosine. This radical-mediated reaction could lead to the hydroxylation of the methyl group, resulting in the formation of this compound. The cellular environment is constantly exposed to ROS as byproducts of metabolic processes, making this a viable, albeit potentially unregulated, pathway for the formation of this modified nucleoside.

Regulation of this compound Biogenesis

The regulatory mechanisms controlling the levels of this compound in RNA are currently unknown. If its formation is indeed enzymatically controlled, it is likely that the expression and activity of the responsible methyltransferase and hydroxylase are tightly regulated. This regulation could occur at the transcriptional, translational, or post-translational level, and could be influenced by various cellular signals and environmental stimuli.

Conversely, if non-enzymatic, radical-mediated pathways are the primary source of this compound, its levels would be directly linked to the cellular redox state and the concentration of reactive oxygen species. In this case, cellular antioxidant defense mechanisms would play a crucial role in indirectly regulating the abundance of this modification. Unraveling the regulatory networks that govern this compound biogenesis is essential for understanding its physiological and pathological roles.

Interactive Data Table of Proposed Formation Pathways

| Pathway | Precursor | Key Step | Mediators | Status |

| Enzymatic | 8-methylguanosine in RNA | Hydroxylation of the C8-methyl group | Hypothetical hydroxylase enzyme | Proposed, but enzyme unidentified |

| Non-Enzymatic | 8-methylguanosine in RNA | Radical attack on the C8-methyl group | Reactive Oxygen Species (e.g., •OH) | Plausible, but direct evidence is limited |

Biological Distribution and Cellular Localization of 8 Hydroxymethylguanosine

Functional Elucidation of 8 Hydroxymethylguanosine in Cellular Processes

Impact on RNA Structure and Conformation

The structural conformation of an RNA molecule is fundamental to its function, dictating its interactions with other nucleic acids, proteins, and small molecules. mdpi.com The introduction of a hydroxymethyl group at the C8 position of the guanine (B1146940) base in 8-hydroxymethylguanosine has a profound effect on the local and global structure of an RNA molecule.

Guanosine (B1672433) derivatives with bulky substituents at the 8-position, including methoxy, benzyloxy, and by extension, hydroxymethyl groups, preferentially adopt the syn conformation of the N-glycosidic bond. plos.org This is in contrast to the anti conformation that is predominant in standard Watson-Crick base pairing within a typical A-form RNA helix. plos.org Consequently, the incorporation of an 8-substituted guanosine, such as this compound, into an RNA duplex is energetically costly due to steric hindrance and the requirement to accommodate the less favorable conformation. plos.org

Conversely, certain 8-substituted guanosines, such as 2′-O-methyl-8-methylguanosine, have been shown to dramatically stabilize the alternative left-handed Z-RNA conformation, even under physiological salt conditions. nih.gov This stabilization is attributed to the modified base favoring the syn conformation, a key characteristic of Z-RNA. nih.gov A study specifically mentioning a C(8)-hydroxymethyl-guanosine derivative noted its strong preference for the (N)-type sugar conformer, which is also a feature that can influence helical structure. ethz.ch

| Modification | Position in Duplex | Change in Melting Temp (ΔTm) °C | Change in Free Energy (ΔΔG°37) kcal/mol | Reference |

|---|---|---|---|---|

| 8-methoxyguanosine (mxG) | Internal, paired with C | -12.7 | +2.1 | plos.org |

| 8-benzyloxyguanosine (bxG) | Internal, paired with C | -14.1 | +2.2 | plos.org |

| 2′-O-methyl-8-methylguanosine (m⁸Gm) | In (CGC[m⁸Gm]CG)₂ hexamer | +6 to +15 | Favorable | nih.gov |

Modulation of Gene Expression and Regulation

Gene expression is a multi-layered process that is finely tuned at the transcriptional and post-transcriptional levels. nih.govwikipedia.org Chemical modifications to RNA nucleosides, such as this compound, can act as regulatory markers that influence these control mechanisms.

Post-transcriptional regulation governs the fate of an mRNA molecule after its synthesis, controlling its processing, stability, localization, and translation. wikipedia.orgmednexus.org This regulation is mediated by a complex network of RNA-binding proteins (RBPs) and non-coding RNAs, which recognize specific sequences and structural motifs within the RNA. wikipedia.orgmednexus.org

The structural alterations induced by this compound can directly impact these regulatory networks. By forcing a syn conformation and destabilizing helical regions, this modification can create or destroy binding sites for RBPs. plos.org For example, an RBP may require a specific stem-loop structure that is disrupted by the presence of this compound, preventing the protein from binding and carrying out its function, such as stabilizing the transcript or targeting it for degradation. youtube.com Conversely, the altered conformation could be specifically recognized by a different set of proteins, thereby recruiting new regulatory factors to the RNA. The stability of mRNAs is crucial, and RBPs play a key role; for instance, proteins like HuR stabilize certain mRNAs, while others like TTP promote their degradation. youtube.com The presence of a modified base could tip this balance.

While this compound is a ribonucleoside, its potential influence can be considered in the context of DNA-level regulation. The process of transcription is initiated and controlled by transcription factors that bind to specific DNA sequences in promoter and enhancer regions. youtube.com The chemical nature of the bases in these binding sites is critical for recognition.

Studies on DNA methylation and hydroxymethylation show that these modifications serve as epigenetic marks that regulate gene expression. nih.govnih.gov For instance, the hydroxymethylation of cytosine (5hmC) in DNA is associated with active gene expression in certain contexts. nih.gov By analogy, if a similar hydroxymethyl modification were present on a guanine base within a transcription factor binding site in DNA (as 8-hydroxy-2'-deoxyguanosine), it could potentially modulate the binding affinity of the transcription factor. This could either enhance or inhibit transcription, depending on whether the modification is favored or rejected by the DNA-binding domain of the protein. The presence of such modified bases can therefore contribute to the complex regulatory landscape that dictates which genes are transcribed. nih.gov

Contributions to Ribosomal Function and Protein Synthesis Machinery

The ribosome is the cellular machine responsible for protein synthesis, a process that demands high speed and accuracy. wikipedia.orgwikipedia.org The presence of modified nucleosides like this compound in either messenger RNA (mRNA) or ribosomal RNA (rRNA) can have significant consequences for the function of this machinery.

Translational fidelity is the accuracy with which the genetic code on an mRNA transcript is translated into the corresponding amino acid sequence of a protein. chapman.edu This accuracy relies on the precise recognition of the three-nucleotide mRNA codon by the complementary anticodon of an aminoacyl-tRNA at the ribosome's A-site. nih.gov

Ribosome biogenesis is an intricate and highly regulated process that involves the transcription, processing, and modification of rRNAs, followed by their coordinated assembly with dozens of ribosomal proteins. wikipedia.orgnih.gov The precise folding of rRNA molecules provides the scaffold for the entire ribosomal subunit and creates the functional centers for translation. frontiersin.org

Chemical modifications within the rRNA itself are known to be critical for this process, often serving as checkpoints for proper assembly and maturation. mdpi.com The introduction of an this compound modification into an rRNA sequence could have several effects. It might:

Influence rRNA folding: The preference for a syn conformation could induce a local structural perturbation, which might be necessary for the binding of a specific assembly factor or ribosomal protein.

Act as a recognition site: The modification could be a specific signal recognized by enzymes or chaperones that guide the assembly process.

Disrupt assembly: Conversely, the structural alteration could hinder the binding of essential ribosomal proteins or prevent necessary conformational changes, leading to stalled or improper ribosome assembly. nih.gov

Molecular Interactions with Protein Factors and Cellular Receptors

The biological functions of this compound are intrinsically linked to its interactions with various cellular components, including proteins and receptors. These interactions are crucial for its role in cellular processes, ranging from the regulation of RNA fate to the activation of the innate immune system.

Binding Affinity to RNA-Binding Proteins

The modification of guanine at the C-8 position, as seen in this compound, can significantly alter its binding properties to RNA-binding proteins (RBPs). While direct studies on this compound's affinity for specific RBPs are limited, extensive research on the closely related oxidized nucleoside, 8-oxo-7,8-dihydroguanosine (8-oxoG), provides significant insights. Oxidative stress can lead to the formation of 8-oxoG in RNA, which can disrupt cellular processes like mRNA translation and stability. nih.gov Consequently, cells have developed mechanisms to recognize and manage these modified RNAs, often involving RBPs that show preferential binding to 8-oxoG-containing RNA. nih.govnih.gov

Several RBPs have been identified that preferentially bind to RNA containing the 8-oxoG modification. nih.govnih.gov These proteins are critical components of the cellular response to oxidative stress. nih.gov For instance, a chemical proteomics approach identified proteins that preferentially bind to 8-oxoG-modified RNA, including insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) and heterogeneous nuclear ribonucleoprotein D (hnRNPD). nih.gov Conversely, some proteins, like RNA-binding protein 4 (RBM4), are repelled by the 8-oxoG modification. nih.gov

The binding of these proteins to oxidized RNA can have various downstream effects. For example, hnRNPD, also known as AUF1, is thought to play a role in the selective degradation of oxidized mRNA, thereby clearing damaged transcripts. frontiersin.org Polynucleotide phosphorylase (PNPase) is another RBP that recognizes 8-oxoG-containing RNA and is linked to cell survival during oxidative stress. researchgate.net The interaction between these RBPs and modified nucleosides is a key aspect of post-transcriptional gene regulation and cellular quality control. plos.org

Table 1: RNA-Binding Proteins with Differential Affinity for Oxidized Guanosine (8-oxoG)

| Protein | Binding Preference | Implied Function | References |

|---|---|---|---|

| hnRNPD (AUF1) | Preferential binding to 8-oxoG | Selective degradation of oxidized mRNA | nih.govfrontiersin.org |

| IGF2BP1 | ~8-fold preference for 8-oxoG probe | Regulation of mRNA stability/translation | nih.gov |

| PNPase | Preferential binding to 8-oxoG | Degradation of oxidized RNA, cell survival | nih.govresearchgate.net |

| YB-1 | Preferential binding to 8-oxoG | Regulation of translation and mRNA stability | nih.govnih.gov |

| PCBP1 | Binds heavily oxidized RNA | Regulation of mRNA stability | nih.govnih.gov |

| RBM4 | Repelled by 8-oxoG | Alternative splicing, translational regulation | nih.gov |

Potential for Immunostimulatory Activity via Toll-like Receptors

This compound and related C-8 substituted guanosine analogs are recognized for their ability to stimulate the immune system. medchemexpress.comchemicalbook.com This immunostimulatory activity is largely mediated through the activation of specific pattern recognition receptors known as Toll-like receptors (TLRs). medchemexpress.commedchemexpress.eu TLRs are a fundamental part of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering immune responses. nih.govthermofisher.com

Research has demonstrated that the functional activity of certain guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7). medchemexpress.commedchemexpress.eu TLR7 is an endosomal receptor that typically recognizes single-stranded viral RNA, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for antiviral defense. medchemexpress.comthermofisher.com The activation of TLR7 by these guanosine analogs suggests they can mimic viral components, thereby initiating a potent immune response.

In addition to TLR7, the related receptor TLR8 is also involved in recognizing single-stranded RNA and initiating immune signaling. nih.govwikipedia.org While some synthetic compounds are known to activate TLR7 and TLR8, studies on this compound have primarily highlighted its link to TLR7. medchemexpress.commedchemexpress.euthermofisher.com The activation of these receptors typically involves the recruitment of adaptor proteins like MyD88, leading to downstream signaling cascades that activate transcription factors such as NF-κB and interferon regulatory factors (IRFs). thermofisher.comfrontiersin.org

Furthermore, studies on the related compound 8-hydroxyguanosine (B14389) have shown it can stimulate the proliferation and differentiation of murine B cells, key components of the adaptive immune system. nih.gov This suggests that the immunostimulatory effects of C-8 substituted guanosines can extend beyond the initial innate response.

Table 2: Interaction of Guanosine Analogs with Toll-like Receptors

| Compound/Class | Interacting Receptor | Outcome of Interaction | References |

|---|---|---|---|

| This compound | TLR7 | Immunostimulatory activity, induction of Type I interferons | medchemexpress.commedchemexpress.eu |

| 8-Hydroxyguanosine | Implied TLR7/related receptors | Stimulation of B-cell proliferation and differentiation | nih.gov |

| Guanosine Analogs | TLR7 | Antiviral effects, immunostimulatory activity | medchemexpress.commedchemexpress.eu |

| Loxoribine (analog) | TLR7 | Antiviral and anti-tumor activities | medchemexpress.eu |

| Resiquimod (synthetic) | TLR7 and TLR8 | Induction of cytokines (TNF-α, IL-6, IFN-α) | medchemexpress.eu |

Pathophysiological Relevance of 8 Hydroxymethylguanosine

Association with Oncogenesis and Cellular Transformation

Currently, there is a lack of direct scientific evidence linking 8-Hydroxymethylguanosine to oncogenesis and cellular transformation. General information suggests that some guanosine (B1672433) analogs may possess immunostimulatory and antiviral properties, with a theoretical potential for anti-tumor activity through the activation of pathways like Toll-like receptor 7 (TLR7). However, these are broad characteristics of a class of molecules and have not been specifically demonstrated for this compound in the context of cancer.

Differential Levels in Cancerous Tissues (e.g., Thyroid Carcinoma)

A thorough review of scientific databases reveals no studies that have measured or compared the levels of this compound in cancerous tissues, including thyroid carcinoma, versus healthy tissues. Consequently, there is no data to support its use as a biomarker for this or any other type of cancer.

Mechanistic Contribution to Disease Progression

Without foundational research establishing a correlation between this compound and cancer, any discussion of its mechanistic contribution to disease progression would be purely speculative. The pathways and cellular processes that might be influenced by this specific compound in a cancerous state have not been elucidated.

Implications in Other Cellular Dysfunctions

The role of this compound in other cellular dysfunctions is also not well-documented in scientific literature. While research into various modified nucleosides is ongoing, the specific functions and pathological implications of this compound remain an open area for future investigation.

Advanced Methodologies for the Quantitative and Qualitative Analysis of 8 Hydroxymethylguanosine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of 8-Hydroxymethylguanosine in biological samples. rsc.org This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org

The general workflow involves the enzymatic hydrolysis of RNA into its constituent nucleosides. This mixture is then injected into the LC system, where this compound is separated from other canonical and modified nucleosides based on its physicochemical properties. The separated compounds are then introduced into the mass spectrometer.

Ionization is typically achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar, thermally labile molecules like nucleosides. fabad.org.trresearchgate.net For quantification, the mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion (the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix. researchgate.net

To ensure accuracy and correct for any sample loss during preparation or matrix effects during ionization, a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is typically added to the sample at the beginning of the workflow. researchgate.netnih.gov By comparing the signal intensity of the endogenous analyte to that of the known amount of internal standard, precise quantification can be achieved, even at very low concentrations. fabad.org.tr The sensitivity of LC-MS/MS allows for the detection of modified nucleosides at levels as low as a few lesions per million bases. nih.gov

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography | Column | Reversed-phase C18 or HILIC column |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile (B52724) or methanol) | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Internal Standard | Stable isotope-labeled this compound (e.g., [¹⁵N₅]8-OH-CH₂-G) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including modified nucleosides like this compound. researchgate.netrsc.org While LC-MS/MS can provide the molecular weight and fragmentation pattern, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its precise atomic connectivity and stereochemistry. nih.gov

For structural characterization, a purified sample of this compound is required. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed.

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra are the starting points. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org The chemical shifts (δ) of the signals are indicative of the electronic environment of the nuclei.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons, helping to piece together molecular fragments.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the position of the hydroxymethyl group on the guanosine (B1672433) base.

By analyzing the collective data from these NMR experiments, researchers can definitively confirm the structure of this compound, distinguishing it from other isomers. researchgate.netnih.gov

| NMR Experiment | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Proton analysis | Chemical shifts and coupling constants of all protons (e.g., ribose H1', base H8, hydroxymethyl CH₂) |

| ¹³C NMR | Carbon skeleton analysis | Chemical shifts of all carbon atoms (e.g., ribose carbons, guanine (B1146940) carbons, hydroxymethyl carbon) |

| COSY | ¹H-¹H correlation | Identifies adjacent protons within the ribose sugar ring |

| HSQC | Direct ¹H-¹³C correlation | Assigns protons to their directly attached carbon atoms |

| HMBC | Long-range ¹H-¹³C correlation | Confirms the position of the hydroxymethyl group on the guanine ring and the linkage of the base to the ribose |

Targeted RNA Sequencing Approaches for Site-Specific Profiling

Identifying the exact location of this compound within specific RNA transcripts is essential for understanding its function in regulating gene expression. While global quantification by LC-MS/MS is informative, it does not provide positional information. Targeted RNA sequencing methods are being developed to map the sites of various RNA modifications at single-nucleotide resolution. nih.govillumina.com

Approaches for mapping modifications like this compound often rely on the modification's ability to interfere with the reverse transcription process or its susceptibility to specific chemical or enzymatic treatments. A potential strategy for profiling 8-OH-CH₂-G could involve several key steps:

Enrichment: An antibody specific to this compound could be used to immunoprecipitate RNA fragments containing the modification (RNA Immunoprecipitation, RIP).

Modification-Specific Chemistry: A chemical reagent could be employed that selectively reacts with the hydroxymethyl group of 8-OH-CH₂-G. This chemical tag could then either induce a stall or a misincorporation by the reverse transcriptase enzyme during cDNA synthesis.

Library Preparation and Sequencing: The resulting cDNA library would be sequenced using next-generation sequencing (NGS) platforms. qiagen.com

Bioinformatic Analysis: The sequencing data would be analyzed to identify specific sites where reverse transcription was altered. These signatures—such as mutations or premature termination of cDNA synthesis—would pinpoint the location of this compound in the original RNA molecule. nih.gov

This type of approach, which combines chemical labeling with sequencing, allows for the transcriptome-wide mapping of the modification, providing crucial insights into which genes and regulatory elements are targeted by this form of RNA editing. researchgate.netresearchgate.net

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, isolation, and purification of this compound from complex mixtures like RNA hydrolysates. conquerscientific.com The principle of HPLC involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). conquerscientific.com Different components in the mixture interact differently with the stationary phase, causing them to separate as they flow through the column. waters.com

For the separation of nucleosides, reversed-phase HPLC (RP-HPLC) is the most common mode used. lcms.cz

Stationary Phase: RP-HPLC columns are typically packed with silica (B1680970) particles that have been chemically modified with non-polar alkyl chains, most commonly C18 (octadecylsilyl). waters.com This creates a hydrophobic stationary phase.

Mobile Phase: The mobile phase is a polar mixture, usually consisting of an aqueous buffer (like ammonium acetate (B1210297) or formate) and a water-miscible organic solvent such as methanol (B129727) or acetonitrile. elementlabsolutions.com

Separation Principle: Separation is based on hydrophobicity. conquerscientific.com More polar compounds, which are more soluble in the polar mobile phase, will travel through the column faster. Less polar (more hydrophobic) compounds will interact more strongly with the non-polar stationary phase and be retained longer. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), retained compounds can be sequentially eluted from the column.

This compound, being more polar than guanosine due to the addition of the hydroxymethyl group, would typically elute earlier than guanosine in a standard RP-HPLC setup. The high resolution of HPLC allows for its clean separation from a multitude of other canonical and modified nucleosides present in biological samples. nih.govlcms.cz

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways involved in the synthesis and turnover of molecules within a cell. bitesizebio.com By supplying cells or organisms with precursors enriched in stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the path of these labeled atoms as they are incorporated into downstream metabolites, including this compound. springernature.comnih.gov

The general strategy for tracing the metabolism of this compound involves:

Label Administration: Cells in culture or an animal model are provided with a labeled nutrient that is a known precursor to the guanine base or the ribose sugar. nih.govfrontiersin.org For example, [U-¹³C]-glucose could be used to label the ribose moiety, while [¹⁵N₅]-guanine could be used to directly label the base.

Metabolic Incorporation: The cells metabolize the labeled precursor, and the heavy isotopes are incorporated into the nucleotide pool and subsequently into RNA. If this compound is synthesized, it will carry the isotopic label.

Sample Analysis: After a certain period, RNA is extracted, hydrolyzed to nucleosides, and analyzed by LC-MS. nih.gov The mass spectrometer can distinguish between the unlabeled (natural abundance) and the heavy isotope-labeled versions of this compound based on their difference in mass.

| Isotopic Tracer | Labeled Moiety | Metabolic Pathway Investigated |

|---|---|---|

| [U-¹³C]-Glucose | Ribose sugar and potentially one-carbon units | Pentose Phosphate Pathway (for ribose synthesis), serine/glycine metabolism (for one-carbon units) |

| [¹⁵N₅]-Guanine | Guanine base | Nucleoside salvage pathways |

| [¹³C]-Serine or [¹³C]-Methionine | Hydroxymethyl group | One-carbon metabolism and the origin of the hydroxymethyl modification |

Evolutionary and Comparative Biology of 8 Hydroxymethylguanosine

Evolutionary Conservation and Divergence of Modification Sites

There is currently no available data in the scientific literature to suggest that 8-Hydroxymethylguanosine is a naturally occurring modification in the RNA of any organism. Consequently, information regarding the evolutionary conservation or divergence of its modification sites does not exist. Research on RNA modifications has identified numerous conserved sites for other modifications across the three domains of life—Archaea, Bacteria, and Eukarya—which play crucial roles in RNA structure and function. However, this compound is not documented among these conserved modifications.

Phylogenetic Distribution Across Diverse Organisms

Due to the lack of evidence for its natural occurrence, a phylogenetic distribution for this compound cannot be constructed. Comprehensive analyses of RNA modifications in a wide range of organisms have not reported the presence of this specific compound.

Adaptive Significance in Organismal Fitness and Environmental Adaptation

As the natural occurrence and biological function of this compound have not been established, there is no information regarding its potential adaptive significance. Studies on other RNA modifications have demonstrated their critical roles in processes such as thermal adaptation in hyperthermophiles, stress responses, and the fine-tuning of translation, but no such roles have been attributed to this compound.

Future Directions and Emerging Research Avenues for 8 Hydroxymethylguanosine

Comprehensive Mapping of 8-Hydroxymethylguanosine Sites in Various RNA Species

A fundamental step toward understanding the function of this compound (8-hmG) is to determine its precise location within the transcriptome. The discovery of hydroxylated nucleosides like N2-hydroxymethylguanosine (hm2G) in mammalian RNA suggests that such modifications may be a prevalent, yet unexplored, layer of gene regulation. nih.govacs.org Future research must prioritize the comprehensive mapping of 8-hmG sites across a diverse range of RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs.

The initial identification of similar modifications has often relied on sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org While this method is excellent for quantifying the global abundance of 8-hmG, the development of sequencing technologies that can pinpoint 8-hmG at single-nucleotide resolution is a critical next step. Drawing inspiration from methods developed for other modifications like N6-methyladenosine (m6A), future approaches could involve:

Antibody-based sequencing (8-hmG-Seq): This would require the generation of highly specific antibodies that can recognize and immunoprecipitate RNA fragments containing 8-hmG.

Chemical derivatization and sequencing: Developing a chemical reagent that selectively reacts with the hydroxymethyl group on 8-hmG could induce specific mutations or stalls during reverse transcription, allowing its position to be identified through sequencing.

These mapping studies should be conducted across various cell types, developmental stages, and disease states to create a comprehensive atlas of the 8-hmG epitranscriptome. This will provide invaluable clues about its potential biological functions.

| Potential Strategy | Description | Anticipated Outcome |

| LC-MS/MS | Quantitative mass spectrometry of digested RNA from various tissues and cell lines. | Global abundance levels of 8-hmG, providing insights into its prevalence and correlation with specific biological states. |

| 8-hmG-Seq | Immunoprecipitation of RNA fragments containing 8-hmG using a specific antibody, followed by high-throughput sequencing. | Transcriptome-wide map of 8-hmG locations, identifying specific genes and RNA regions that are modified. |

| Chemical-Assisted Sequencing | Selective chemical modification of 8-hmG that leaves a unique signature (e.g., a mutation or halt) during reverse transcription for sequencing-based detection. | Single-nucleotide resolution map of 8-hmG, enabling precise analysis of its location relative to functional elements like start codons, stop codons, and splice sites. |

Dissection of Enzyme-Substrate Specificity and Regulatory Networks

The existence of 8-hmG implies a corresponding enzymatic machinery responsible for its addition ("writers") and potential removal ("erasers"). A major future challenge is the identification and characterization of these enzymes. Unlike well-studied modifications where key enzymes are known, the proteins that catalyze the formation and reversal of 8-hmG are currently unknown.

Research in this area will likely proceed in several stages:

Candidate Identification: Bioinformatic screens for enzymes with putative methyltransferase or hydroxylase domains that co-localize with RNA processing machinery could yield initial candidates. Given that modifications like N6-methyladenosine are installed by specific writer complexes, a similar multi-protein complex may be responsible for 8-hmG.

In Vitro Validation: Once candidate enzymes are identified, their activity must be confirmed using in vitro assays with synthetic RNA substrates. This will be crucial for confirming their ability to specifically generate 8-hmG.

Substrate Specificity: A key aspect of enzyme function is its specificity. libretexts.orgeasybiologyclass.com Future studies must dissect what defines a target site for an 8-hmG writer enzyme. This involves investigating whether the enzyme recognizes a specific sequence motif, a structural feature of the RNA, or both. Understanding this specificity is essential for predicting which RNAs are modified. plos.org

Regulatory Networks: The activity of RNA-modifying enzymes is often tightly regulated. Research will need to explore the upstream signaling pathways that control the expression and activity of the 8-hmG machinery. This involves investigating how cellular conditions, external stimuli, and crosstalk with other regulatory pathways influence the levels of 8-hmG modification. researchgate.net

| Enzyme Class | Hypothesized Function | Experimental Approach for Identification |

| Writer | Catalyzes the addition of a hydroxymethyl group to the C8 position of guanosine (B1672433). | Protein purification from cell extracts with 8-hmG synthesis activity; screening of candidate methyltransferases and hydroxylases. |

| Eraser | Catalyzes the removal of the hydroxymethyl group from 8-hmG, potentially converting it back to guanosine or to another modified base. | Similar to writer identification; screening for enzymes that reduce 8-hmG levels in vitro or in vivo. |

| Reader | Proteins that specifically recognize and bind to 8-hmG, translating the modification into a functional outcome (e.g., altering RNA stability, translation, or localization). | RNA-protein pulldown assays using 8-hmG-containing baits followed by mass spectrometry to identify binding partners. |

Elucidation of this compound Dynamics and Reversibility

A critical question surrounding any RNA modification is whether it is a static, permanent mark or a dynamic one that can be added and removed in response to cellular needs. For prevalent modifications like m5C and m6A, it is established that their demethylation can proceed through hydroxylation intermediates, highlighting a dynamic and reversible system. nih.govacs.org This precedent raises a compelling hypothesis for 8-hmG: it could be a transient intermediate in the demethylation of a yet-to-be-fully-characterized 8-methylguanosine (B3263120) (m8G).

Alternatively, 8-hmG could be a stable modification with its own distinct downstream functions. Elucidating which of these models is correct is a key future objective. Research should focus on:

Pulse-chase labeling studies: Using stable isotope-labeled precursors will allow researchers to track the turnover rate of the hydroxymethyl group on guanosine, revealing how quickly the mark is added and removed.

Inhibition of "eraser" enzymes: Once the eraser enzymes are identified, their pharmacological or genetic inhibition would trap 8-hmG, allowing researchers to study the consequences of its accumulation and confirm its role as a dynamic mark.

Dynamic changes in response to stimuli: Investigating whether the levels of 8-hmG change during processes like cell differentiation, the cell cycle, or in response to external signals will provide strong evidence for its dynamic nature. The finding that levels of the related N2-hydroxymethylguanosine differ significantly between cancerous and normal tissues suggests that the dynamics of such modifications could be crucial in disease. nih.govacs.org

Development of Advanced Tools for In Situ Detection and Functional Perturbation

To move from correlation to causation, researchers need tools not only to see where 8-hmG is but also to manipulate its presence and observe the functional consequences. The development of such advanced tools represents a significant but essential research avenue.

For in situ detection, future efforts could focus on:

Fluorescent probes: Designing novel photoluminescent probes that specifically bind to 8-hmG would enable real-time visualization of its subcellular localization and dynamics within living cells. acs.org

Engineered protein biosensors: Creating fusion proteins from a specific 8-hmG "reader" domain and a fluorescent protein could generate a genetically encodable biosensor that reports on the presence of the modification in specific cellular compartments.

For functional perturbation, the goal is to add or remove 8-hmG at specific target RNAs. This could be achieved by adapting cutting-edge transcriptome engineering technologies:

CRISPR-dCas-based editors: Fusing the catalytically inactive Cas protein (dCas), which can be guided to a specific RNA sequence by a guide RNA, to an 8-hmG writer or eraser enzyme would allow for targeted deposition or removal of the mark.

Engineered Zinc Finger Proteins (ZFPs): Similar to CRISPR-based systems, ZFPs can be engineered to bind specific RNA sequences and can be fused to 8-hmG-modifying enzymes to achieve functional perturbation at desired sites. nih.gov

These tools would allow researchers to directly test hypotheses about the role of 8-hmG in regulating the translation, stability, or splicing of a specific target RNA.

Exploration of Novel Mechanistic Roles in Cellular Signaling and Stress Responses

Ultimately, the most exciting frontier is the discovery of the biological functions of 8-hmG. Based on the functions of structurally related molecules, several tantalizing possibilities exist.

One compelling avenue is a role in cellular signaling . Research has shown that the repair of 8-oxoguanine (8-oxoG), a product of oxidative DNA damage, can initiate Ras signaling pathways. nih.gov It is conceivable that 8-hmG, or its metabolic byproducts, could also function as a signaling molecule, linking the state of the epitranscriptome to key cellular growth and proliferation pathways.

Another potential role is in the innate immune response . Certain guanosine analogs are known to be immunostimulatory, acting as agonists for Toll-like receptor 7 (TLR7) and inducing antiviral interferon responses. medchemexpress.commedchemexpress.commedchemexpress.com Future studies should investigate whether endogenous 8-hmG in RNA can be recognized by TLRs or other pattern recognition receptors, potentially acting as a novel danger signal or a modulator of immune homeostasis.

Finally, 8-hmG may be a key player in the cellular stress response . The modification landscape of RNA is known to change in response to environmental stressors. researchgate.net Given that the related 8-oxoG is a hallmark of oxidative stress, the formation of 8-hmG might be induced by similar conditions. researchgate.net Research is needed to explore whether 8-hmG levels increase under stress and whether the modification helps to coordinate the cellular response, for example, by selectively altering the translation of stress-response transcripts.

| Hypothesized Role | Rationale / Parallel | Future Experimental Questions |

| Cellular Signaling | The related base 8-oxoguanine, when excised from DNA, can activate Ras signaling pathways. nih.gov | Does free this compound triphosphate or the nucleoside itself bind to and activate GTPases or other signaling proteins? |

| Immune Modulation | Some synthetic guanosine analogs are potent agonists of Toll-like receptor 7 (TLR7), triggering immune responses. medchemexpress.commedchemexpress.commedchemexpress.com | Can RNA containing 8-hmG bind to and activate TLR7 or other innate immune sensors? Do levels of 8-hmG change during viral infection? |

| Stress Response | RNA modification profiles are altered by environmental stressors like heavy metals. researchgate.net The related 8-oxoG is a well-known marker of oxidative stress. researchgate.net | Do levels of 8-hmG increase in response to oxidative stress, heat shock, or other cellular insults? Does the modification of specific transcripts (e.g., those for heat shock proteins) change under stress? |

Q & A

Q. How can researchers integrate this compound data with multi-omics datasets?

- Answer : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to link oxidative damage to gene expression or methylation profiles. Use machine learning (e.g., random forests) to identify predictive biomarkers in heterogeneous datasets. Public repositories like GEO or TCGA provide validation cohorts for cross-platform integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.